molecular formula C14H17N5OS B7534667 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

Cat. No. B7534667
M. Wt: 303.39 g/mol
InChI Key: OFYASXXPNFERSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. TAK-659 has been found to have inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one exerts its inhibitory effects by binding to the active site of BTK, ITK, and JAK3, thereby preventing their activation. This, in turn, leads to the inhibition of downstream signaling pathways and the suppression of cell proliferation and survival.
Biochemical and physiological effects:
1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have significant biochemical and physiological effects in preclinical studies. In cancer cells, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to induce apoptosis and inhibit cell proliferation. In autoimmune diseases, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells.

Advantages and Limitations for Lab Experiments

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has several advantages for use in lab experiments. It has a high degree of selectivity for its target enzymes, making it a useful tool for studying their function. Additionally, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has some limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one. One area of research is the development of more potent and selective inhibitors that can target specific isoforms of BTK, ITK, and JAK3. Another area of research is the investigation of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, the clinical development of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one for the treatment of cancer and autoimmune diseases is an important future direction, which will require further preclinical and clinical studies.

Synthesis Methods

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one can be synthesized through a multistep process that involves the coupling of various organic compounds. The synthesis of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been optimized over the years, resulting in a more efficient and cost-effective process.

Scientific Research Applications

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. In preclinical studies, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have inhibitory effects on various enzymes and signaling pathways, including BTK, ITK, and JAK3. These pathways are known to play a crucial role in the development and progression of cancer and autoimmune diseases.

properties

IUPAC Name

1-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14-15-4-6-19(14)10-2-1-5-18(8-10)12-11-3-7-21-13(11)17-9-16-12/h3,7,9-10H,1-2,4-6,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYASXXPNFERSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.